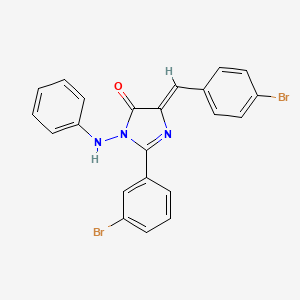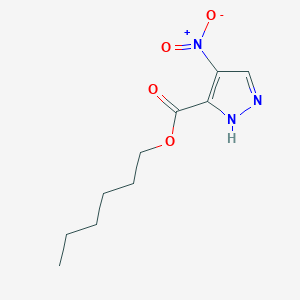![molecular formula C15H29N3O B4793096 2,8-di-tert-butyl-1,2,4-triazaspiro[4.5]decan-3-one](/img/structure/B4793096.png)
2,8-di-tert-butyl-1,2,4-triazaspiro[4.5]decan-3-one
Vue d'ensemble
Description
2,8-di-tert-butyl-1,2,4-triazaspiro[4.5]decan-3-one, also known as DTBD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a spirocyclic compound that contains a triazaspirodecanone core structure. DTBD has been synthesized using various methods, and its mechanism of action and physiological effects have also been studied.
Mécanisme D'action
The mechanism of action of 2,8-di-tert-butyl-1,2,4-triazaspiro[4.5]decan-3-one is not fully understood, but it is believed to involve the inhibition of various enzymes and the induction of apoptosis in cancer cells. This compound has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, which inhibits their activity and leads to an increase in the levels of acetylcholine and butyrylcholine in the brain. This increase in neurotransmitter levels has been shown to improve cognitive function in animal models of Alzheimer's disease.
This compound has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway of apoptosis. This pathway involves the release of cytochrome c from the mitochondria, which activates caspase-9 and leads to the activation of downstream caspases and the cleavage of various cellular proteins.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on its application. In medicinal chemistry, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease by increasing the levels of acetylcholine and butyrylcholine in the brain. This compound has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway of apoptosis.
In catalysis, this compound has been shown to be an effective catalyst for various reactions, such as the Knoevenagel condensation reaction and the Michael addition reaction. This compound has also been used as a ligand in metal-catalyzed reactions, which has led to improved reaction rates and yields.
In materials science, this compound has been used as a building block for the synthesis of various materials, such as metal-organic frameworks and covalent organic frameworks. This compound has also been used as a dopant in organic semiconductors, which has led to improved device performance.
Avantages Et Limitations Des Expériences En Laboratoire
2,8-di-tert-butyl-1,2,4-triazaspiro[4.5]decan-3-one has several advantages for lab experiments, including its high yield of synthesis, its purity, and its potential applications in various fields. However, this compound also has some limitations, including its high cost of synthesis and the need for specialized equipment and expertise to work with the compound.
Orientations Futures
There are several future directions for research on 2,8-di-tert-butyl-1,2,4-triazaspiro[4.5]decan-3-one, including its potential as a drug lead compound for the treatment of Alzheimer's disease and cancer. This compound could also be used as a building block for the synthesis of new materials with unique properties. Further research is needed to fully understand the mechanism of action of this compound and to identify new potential applications for the compound.
Applications De Recherche Scientifique
2,8-di-tert-butyl-1,2,4-triazaspiro[4.5]decan-3-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, catalysis, and materials science. In medicinal chemistry, this compound has been shown to have potential as a drug lead compound due to its ability to inhibit the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. This compound has also been shown to have potential as a cancer therapeutic agent due to its ability to induce apoptosis in cancer cells.
In catalysis, this compound has been shown to be an effective catalyst for various reactions, such as the Knoevenagel condensation reaction and the Michael addition reaction. This compound has also been used as a ligand in metal-catalyzed reactions, such as the Suzuki-Miyaura coupling reaction and the Heck reaction.
In materials science, this compound has been used as a building block for the synthesis of various materials, such as metal-organic frameworks and covalent organic frameworks. This compound has also been used as a dopant in organic semiconductors, which has led to improved device performance.
Propriétés
IUPAC Name |
2,8-ditert-butyl-1,2,4-triazaspiro[4.5]decan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O/c1-13(2,3)11-7-9-15(10-8-11)16-12(19)18(17-15)14(4,5)6/h11,17H,7-10H2,1-6H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDRQCRFBQXPGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)NC(=O)N(N2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2-methoxyphenyl)acrylamide](/img/structure/B4793022.png)

![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4793037.png)
![2-{[2-(4-methoxyphenoxy)ethyl]thio}-3-phenyl-4(3H)-quinazolinone](/img/structure/B4793044.png)

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2-fluorophenyl)cyclohexanecarboxamide](/img/structure/B4793050.png)
![N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4793058.png)
![4-chloro-N-(2-(3-phenoxyphenyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4793060.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-2-iodobenzamide](/img/structure/B4793068.png)
![N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide](/img/structure/B4793075.png)
![ethyl 2-({[(4,6-dimethyl-2-pyrimidinyl)amino]carbonothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4793100.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4793110.png)
![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2-isopropylphenyl)acetamide](/img/structure/B4793116.png)
![4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide](/img/structure/B4793126.png)
